(S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid
CAS No.:
Cat. No.: VC15775438
Molecular Formula: C10H13NO2S2
Molecular Weight: 243.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13NO2S2 |
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Molecular Weight | 243.4 g/mol |
IUPAC Name | (4S)-4-(pyridin-2-yldisulfanyl)pentanoic acid |
Standard InChI | InChI=1S/C10H13NO2S2/c1-8(5-6-10(12)13)14-15-9-4-2-3-7-11-9/h2-4,7-8H,5-6H2,1H3,(H,12,13)/t8-/m0/s1 |
Standard InChI Key | OOUPHXWHXYLQBK-QMMMGPOBSA-N |
Isomeric SMILES | C[C@@H](CCC(=O)O)SSC1=CC=CC=N1 |
Canonical SMILES | CC(CCC(=O)O)SSC1=CC=CC=N1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
(S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid possesses the molecular formula C₁₀H₁₃NO₂S₂, with a molar mass of 243.35 g/mol . Its structure features:
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A pyridine ring substituted at the 2-position with a disulfide (-S-S-) group.
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A pentanoic acid chain connected to the disulfide moiety, terminating in a carboxylic acid functional group.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
SMILES | CC(CCC(=O)O)SSC1=CC=CC=N1 | |
InChIKey | OOUPHXWHXYLQBK-UHFFFAOYSA-N | |
Predicted CCS (Ų) | 150.3 ([M+H]+) to 160.2 ([M+Na]+) |
Chemical Reactivity and Functional Properties
Disulfide Bond Dynamics
The disulfide bridge (-S-S-) is the compound’s most reactive site, undergoing reductive cleavage in intracellular environments (e.g., via glutathione) to release free thiols . This property is exploited in ADCs, where the linker’s lability ensures cytotoxic payload release upon internalization into target cells .
Carboxylic Acid Reactivity
The terminal carboxylic acid facilitates conjugation to biomolecules (e.g., antibodies, peptides) via carbodiimide-mediated amide bond formation (e.g., EDC/NHS coupling) . This enables precise attachment of therapeutic payloads while maintaining linker stability in systemic circulation.
Pyridine Coordination
The pyridine nitrogen participates in weak Lewis acid-base interactions, potentially enhancing solubility or modulating binding affinity in drug-target complexes .
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols for the (S)-enantiomer are scarce, general methods for analogous disulfide-linked compounds involve:
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Disulfide Exchange: Reacting thiol-containing intermediates with pyridyl disulfides (e.g., 2,2'-dithiodipyridine) .
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Stepwise Functionalization: Coupling pyridine-2-thiol to bromovaleric acid derivatives, followed by oxidation to form the disulfide .
Example Reaction Scheme:
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Hexanoic acid → Coupling with methyl 6-aminopicolinate → Reduction → Oxidation to aldehyde .
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Disulfide Formation: Reaction with 3-(pyridin-2-yldisulfaneyl)propanoic acid under controlled pH .
Purification and Characterization
Chromatographic techniques (HPLC, LC-MS) and nuclear magnetic resonance (NMR) are employed to validate purity and stereochemical integrity . Industrial batches report ≥98% purity, with storage recommendations at 2–8°C to prevent disulfide degradation .
Applications in Targeted Therapeutics
Antibody-Drug Conjugates (ADCs)
(S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid serves as a cleavable linker in ADCs, exemplified by its use in maytansinoid conjugates for pancreatic, breast, and liver cancers . Key advantages include:
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Tumor-Specific Activation: Disulfide reduction occurs preferentially in the reductive tumor microenvironment (TME), minimizing off-target toxicity .
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Enhanced Pharmacokinetics: PEGylated variants improve solubility and plasma stability .
Table 2: ADC Efficacy in Preclinical Models
Cancer Type | Tumor Growth Inhibition | Mechanism | Source |
---|---|---|---|
Triple-Negative Breast | 80–90% reduction | Immune TME rejuvenation ("cold" → "hot") | |
Sorafenib-Resistant Liver | Complete regression | PS-targeted cytotoxicity |
Immune Microenvironment Modulation
Beyond payload delivery, ADCs incorporating this linker upregulate pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) and recruit cytotoxic T lymphocytes, synergizing with checkpoint inhibitors .
Related Compounds and Derivatives
Structural Analogs
PEGylated Variants
Incorporating polyethylene glycol (PEG) spacers between the linker and payload improves aqueous solubility and reduces immunogenicity, critical for systemic ADC administration .
Future Directions
Stereochemical Optimization
Enantioselective synthesis of the (S)-configuration could enhance target binding or metabolic stability, warranting further study.
Combination Therapies
Pairing disulfide-linked ADCs with immune checkpoint inhibitors (e.g., anti-PD-1) may amplify antitumor responses, leveraging linker-mediated TME reprogramming .
Broad-Spectrum Applications
Ongoing research explores this linker’s utility in non-oncological contexts, including antibiotic delivery and diagnostic imaging .
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